3-Hydroxy-2,5-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is a colorless crystalline solid with a melting point of approximately 123-126°C. It is insoluble in water but soluble in organic solvents like methanol and chloroform.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,5-dimethylbenzonitrile typically involves a one-pot process starting from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride. The reaction is carried out in N,N-dimethylformamide (DMF) under specific conditions to achieve optimal yields. The reaction mixture is stirred at room temperature, and the product is obtained with a yield of 93% and a purity above 98% as determined by high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,5-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2,5-dimethylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,5-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The hydroxyl and nitrile groups play crucial roles in binding to the active sites of target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-hydroxybenzonitrile: Similar in structure but with different substitution patterns.
4-Hydroxy-3,5-dimethylbenzonitrile: Another isomer with distinct chemical properties.
Uniqueness
3-Hydroxy-2,5-dimethylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl group at the 3-position and nitrile group at the 2-position make it a valuable intermediate in various synthetic pathways and research applications.
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-hydroxy-2,5-dimethylbenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-6-3-8(5-10)7(2)9(11)4-6/h3-4,11H,1-2H3 |
InChI Key |
ZDQBFSUXGSTPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.